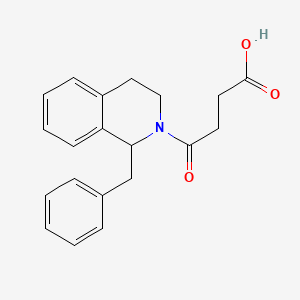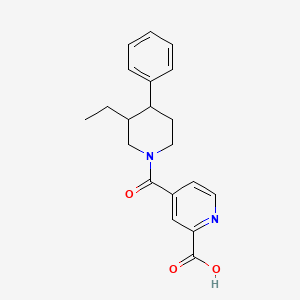![molecular formula C15H20N2O6S B6664109 2-[3-[[(2R)-1-methylsulfonylpyrrolidin-2-yl]methylcarbamoyl]phenoxy]acetic acid](/img/structure/B6664109.png)
2-[3-[[(2R)-1-methylsulfonylpyrrolidin-2-yl]methylcarbamoyl]phenoxy]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-[[(2R)-1-methylsulfonylpyrrolidin-2-yl]methylcarbamoyl]phenoxy]acetic acid is a synthetic organic compound known for its potential applications in medicinal chemistry. It features a complex structure with a pyrrolidine ring, a sulfonyl group, and a phenoxyacetic acid moiety, making it a versatile molecule for various chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-[[(2R)-1-methylsulfonylpyrrolidin-2-yl]methylcarbamoyl]phenoxy]acetic acid typically involves multiple steps:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring is synthesized through cyclization reactions.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonation reactions, often using reagents like methanesulfonyl chloride.
Carbamoylation: The carbamoyl group is added through a reaction with an isocyanate or carbamoyl chloride.
Phenoxyacetic Acid Attachment: The final step involves the coupling of the phenoxyacetic acid moiety, typically using esterification or amidation reactions.
Industrial Production Methods: Industrial production may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts and automated processes are often employed to enhance efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group, using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can target the carbamoyl group, converting it to an amine under conditions involving reducing agents like lithium aluminum hydride.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where nucleophiles replace the phenoxy group under basic conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenoxyacetic acid derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: In biological research, it serves as a probe to study enzyme interactions and metabolic pathways due to its structural complexity.
Industry: Used in the synthesis of specialty chemicals and as a building block for more complex industrial compounds.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The sulfonyl and carbamoyl groups are key functional groups that facilitate binding to these targets, modulating their activity. The phenoxyacetic acid moiety may also play a role in enhancing the compound’s solubility and bioavailability.
Comparison with Similar Compounds
- 2-[3-[[(2R)-1-methylsulfonylpyrrolidin-2-yl]methylcarbamoyl]phenoxy]propionic acid
- 2-[3-[[(2R)-1-methylsulfonylpyrrolidin-2-yl]methylcarbamoyl]phenoxy]butanoic acid
Uniqueness: Compared to its analogs, 2-[3-[[(2R)-1-methylsulfonylpyrrolidin-2-yl]methylcarbamoyl]phenoxy]acetic acid offers a unique balance of hydrophilicity and lipophilicity, making it particularly effective in crossing biological membranes and interacting with intracellular targets. Its specific structural configuration also provides a distinct binding affinity and selectivity for certain enzymes and receptors, which can be advantageous in drug design and development.
Properties
IUPAC Name |
2-[3-[[(2R)-1-methylsulfonylpyrrolidin-2-yl]methylcarbamoyl]phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O6S/c1-24(21,22)17-7-3-5-12(17)9-16-15(20)11-4-2-6-13(8-11)23-10-14(18)19/h2,4,6,8,12H,3,5,7,9-10H2,1H3,(H,16,20)(H,18,19)/t12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PICGEZDUZHFBGK-GFCCVEGCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC1CNC(=O)C2=CC(=CC=C2)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)N1CCC[C@@H]1CNC(=O)C2=CC(=CC=C2)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[3-[(1-Methylsulfonylpiperidin-4-yl)methylamino]-3-oxopropyl]benzoic acid](/img/structure/B6664037.png)
![4-[[2-(4-Methoxyphenyl)-2-methylpropyl]carbamoyl]benzoic acid](/img/structure/B6664043.png)
![2-[2-Ethoxy-4-[3-(ethoxymethyl)piperidine-1-carbonyl]phenoxy]acetic acid](/img/structure/B6664053.png)
![2-[3-(9-Oxa-2-azaspiro[5.5]undecane-2-carbonyl)phenoxy]acetic acid](/img/structure/B6664062.png)
![5-(2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]thiazine-4-carbonyl)thiophene-2-carboxylic acid](/img/structure/B6664079.png)
![6-[3-(4-Chlorophenyl)butan-2-yl-methylcarbamoyl]pyridine-2-carboxylic acid](/img/structure/B6664084.png)
![5-(8-Oxa-2-azaspiro[4.5]decane-2-carbonyl)thiophene-2-carboxylic acid](/img/structure/B6664086.png)
![4-[3-(4-Chlorophenyl)butan-2-yl-methylcarbamoyl]pyridine-2-carboxylic acid](/img/structure/B6664093.png)
![2-[[4-Fluoro-2-(methylsulfonylmethyl)phenyl]carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B6664101.png)
![2-[3-[(3-Methoxy-2,2,3-trimethylcyclobutyl)-methylcarbamoyl]phenoxy]acetic acid](/img/structure/B6664103.png)

![4-[3-Oxo-3-[2-[2-(trifluoromethoxy)phenyl]ethylamino]propyl]benzoic acid](/img/structure/B6664110.png)

![3-[2-(1,1-Dioxo-1,4-thiazinan-4-yl)-2-oxoethyl]benzoic acid](/img/structure/B6664120.png)
